![molecular formula C18H20N4O3S B2554536 N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714928-46-8](/img/structure/B2554536.png)

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

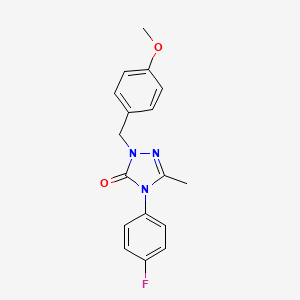

“N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a research compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44 . It’s not intended for human or veterinary use.

Synthesis Analysis

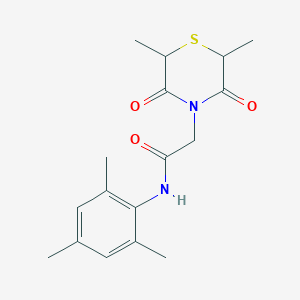

A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones. This procedure was carried out in ethanol under catalyst-free conditions. Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis

The molecular structure of “N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” consists of a quinoxaline core with a benzenesulfonamide group attached .Scientific Research Applications

a. Alpha-Glucosidase Inhibition:

- Compounds derived from quinoxalin-2(1H)-ones have shown promising activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can be valuable in managing conditions like diabetes.

- Similarly, these compounds exhibit inhibitory effects against alpha-amylase, another enzyme involved in carbohydrate digestion . Modulating alpha-amylase activity could have implications for obesity and metabolic disorders.

Materials Chemistry

The unique structure of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide makes it relevant in materials science:

a. Heterogeneous Catalysis:- Heterogeneous catalytic reactions involving quinoxalin-2(1H)-ones provide an atomically economical, environmentally friendly, and sustainable approach for functionalizing these compounds . Researchers have explored various heterogeneous catalysts, including graphitic phase carbon nitride, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), ion exchange resins, piezoelectric materials, and microspheres .

- These reactions enable direct C–H functionalization, leading to the construction of C-B/Si/P/R F /X/Se bonds .

- Future developments may focus on asymmetric synthesis and the enrichment of heterogeneous catalysts using metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .

Green Chemistry and Sustainability

properties

IUPAC Name |

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBDSVNOFOYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)

![3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2554457.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)

![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2554461.png)

![N-(2,3-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2554466.png)

![7-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2554471.png)

![6-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2554472.png)